4-(4-Isopropylphenyl)pyrrolidin-3-amine
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Overview
Description
4-(4-Isopropylphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-chloropropylamine and an aromatic aldehyde.
Substitution Reaction: The isopropylphenyl group can be introduced via a substitution reaction using an appropriate isopropylphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the aromatic ring or the amine group, leading to various reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrogenated aromatic rings.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
4-(4-Isopropylphenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the isopropylphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the isopropylphenyl group.
4-Phenylpyrrolidine: Similar structure but lacks the isopropyl group.
4-(4-Methylphenyl)pyrrolidin-3-amine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: 4-(4-Isopropylphenyl)pyrrolidin-3-amine is unique due to the presence of the isopropylphenyl group, which enhances its steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14/h3-6,9,12-13,15H,7-8,14H2,1-2H3 |
InChI Key |
BKZHCYURBXZCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2N |
Origin of Product |
United States |
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